5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione
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Overview
Description
5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione is a compound belonging to the indole family, which is known for its significant biological and chemical properties. Indole derivatives are prevalent in many natural products and pharmaceuticals due to their diverse biological activities, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione typically involves multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective . These reactions often use simple reaction vessels and do not require the separation of intermediates, making them compliant with green chemistry criteria .
Industrial Production Methods
Industrial production methods for indole derivatives, including this compound, often involve the use of catalytic processes and environmentally friendly solvents. These methods aim to maximize yield while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substituting agents: Such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines .
Scientific Research Applications
5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione has various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of complex molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione include other indole derivatives, such as:
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and a tetrahydrobenzo[g]indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
5-bromo-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione |
InChI |
InChI=1S/C12H10BrNO2/c13-9-5-8-10(14-12(16)11(8)15)7-4-2-1-3-6(7)9/h5H,1-4H2,(H,14,15,16) |
InChI Key |
YMTXSPBYZYXIOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=CC(=C2C1)Br)C(=O)C(=O)N3 |
Origin of Product |
United States |
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